4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a piperazine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution. The piperazine ring is then introduced, and finally, the trifluoromethoxyphenyl group is added via a coupling reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a lead compound in drug discovery efforts aimed at targeting specific enzymes or receptors.
Medicine
In medicine, 4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide may be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide include other pyrimidine derivatives, piperazine derivatives, and compounds with trifluoromethoxyphenyl groups. Examples include:
- 4-(6-(morpholin-4-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide
- 4-(6-(piperidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(6-pyrrolidin-1-ylpyrimidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O2/c21-20(22,23)31-16-5-3-15(4-6-16)26-19(30)29-11-9-28(10-12-29)18-13-17(24-14-25-18)27-7-1-2-8-27/h3-6,13-14H,1-2,7-12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAOLBAJWHJLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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